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Introduction

CHMFL-PI4K-127 is a novel, potent, and selective inhibitor of Plasmodium falciparum
phosphatidylinositol-4-kinase (PfP14K).[1][2] Developed through structure-based drug design, it
belongs to the bipyridine-sulfonamide chemical class.[2][3][4] The compound has demonstrated
significant anti-malarial activity against both the blood and liver stages of the Plasmodium
parasite, identifying it as a promising drug candidate to combat malaria, including drug-
resistant strains.[1][2][3] The targeting of PfPI4K represents a novel mechanism of action that is
crucial for overcoming existing artemisinin resistance.[1]

Mechanism of Action

CHMFL-PI4K-127 functions by directly inhibiting the enzymatic activity of PfPI4K.[2] This
kinase is essential for the parasite's lifecycle, playing a critical role in the synthesis of
phosphoinositides, which are vital lipid regulators for cellular signaling and membrane
trafficking.[1][5] By blocking PfP14K, CHMFL-PI4K-127 disrupts these fundamental processes,
leading to parasite death. A key advantage of this inhibitor is its high selectivity for the
parasite's kinase over human lipid and protein kinases, which suggests a lower potential for
host toxicity.[1][2][3][6]
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Caption: Mechanism of CHMFL-PI4K-127 action on the PfPI4K signaling pathway.
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Quantitative Data

The efficacy of CHMFL-PI4K-127 has been quantified through various in vitro and in vivo
studies. The data highlights its high potency and effectiveness against multiple parasite forms.

Parameter Target/Strain Value Reference
IC50 PfP14K Enzyme 0.9nM [1][2][6]
P. falciparum (3D7
EC50 _ 25 nM (25.1 nM) [1][21[3]1[6]
strain)

Drug-Resistant P.
EC50 _ _ 23-47 nM [1][21[3][6]
falciparum Strains

Table 2: In Vivo Efficacy of CHMFL-PI4K-127 in Rodent

Models

Parasite Stage = Administration Dosage Outcome Reference
Anti-malarial

Blood Stage Oral 80 mg/kg i [11[2][3][6]
Efficacy

] Anti-malarial

Liver Stage Oral 1 mg/kg i [11[2][3][6]

Efficacy

Experimental Protocols

While detailed, step-by-step protocols are not available in the referenced literature, the
abstracts describe the types of experiments conducted to characterize CHMFL-PI4K-127.

¢ Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) against the target
enzyme, PfP14K, was determined using a biochemical assay. This typically involves
incubating the purified enzyme with its substrate (ATP and phosphatidylinositol) and varying
concentrations of the inhibitor to measure the reduction in kinase activity.
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In Vitro Anti-malarial Activity Assay: The half-maximal effective concentration (EC50) was
determined against cultured P. falciparum parasites. This involves exposing parasite cultures
(including standard 3D7 and various drug-resistant strains) to a range of CHMFL-PI4K-127
concentrations and measuring parasite viability after a set incubation period, often using
methods like SYBR Green I-based fluorescence assay.

Kinase Selectivity Profiling: The selectivity of CHMFL-PI4K-127 was assessed by testing its
inhibitory activity against a panel of human lipid and protein kinases. This is crucial to predict
potential off-target effects and ensure the compound's safety profile.[1][2][6]

In Vivo Efficacy Studies: The anti-malarial efficacy was evaluated in rodent models infected
with Plasmodium. For the blood stage, infected models were treated orally with the
compound, and parasitemia was monitored.[1][2][3] For the liver stage, models were treated
orally around the time of infection with sporozoites, and the development of liver schizonts or
subsequent blood-stage infection was assessed.[1][2][3]

Pharmacokinetic (PK) Studies: The compound's absorption, distribution, metabolism, and
excretion (ADME) properties were evaluated in both rats and mice to ensure it has favorable
characteristics for oral administration and systemic exposure.[2][3][6]
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Caption: General experimental workflow for the development of CHMFL-PI4K-127.
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Conclusion

CHMFL-PI4K-127 is a highly potent and selective PfPI4K inhibitor with a novel bipyridine-
sulfonamide scaffold. Its demonstrated ability to act against both blood and liver stages of the
Plasmodium parasite, including drug-resistant strains, underscores its potential as a next-
generation anti-malarial agent.[1][2][3] The favorable pharmacokinetic properties further
support its development as an orally administered drug.[2][3][6] CHMFL-PI4K-127 represents a
significant advancement in the search for new chemotypes with novel mechanisms to combat
the global threat of malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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